molecular formula C18H17NO5 B11460083 7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one

7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11460083
M. Wt: 327.3 g/mol
InChI Key: MLKFCGHZZQVKRG-UHFFFAOYSA-N
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Description

This compound belongs to the class of flavonoids, specifically the flavonoid subclass. Flavonoids are organic molecules with a structure based on derivatives of a phenyl-substituted 1-phenylpropane, possessing either a C15 or C16 skeleton. They play essential roles in various biological processes and exhibit diverse pharmacological activities .

Preparation Methods

    Cleavage of Glycosidic Bond: Starting with hesperidin or naringin, the glycosidic bond is cleaved to release the aglycone.

    Dehydrogenation and Selective Methylation: The aglycone undergoes dehydrogenation, followed by selective methylation at specific positions.

    Bromination and Nucleophilic Aromatic Substitution: Bromination introduces substituents, and nucleophilic aromatic substitution further modifies the structure.

    O-Prenylation and Cyclization: O-prenylation adds a prenyl group, and cyclization forms the quinoline ring.

    Oxidation: Finally, oxidation steps complete the synthesis.

Industrial Production:: Industrial-scale production methods for this specific compound may not be well-documented due to its specialized nature. research and development in the field of flavonoids continue to explore efficient and scalable synthesis routes.

Chemical Reactions Analysis

Reactions:: The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. For instance:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid can convert certain moieties.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may reduce carbonyl groups.

    Substitution: Substitution reactions involve replacing functional groups. For example, nucleophilic aromatic substitution using amines or alkoxides.

Major Products:: The products formed depend on the reaction conditions and starting materials. Isolation and characterization of intermediates and final products are crucial for understanding the compound’s behavior.

Scientific Research Applications

Chemistry:: Flavonoids, including this compound, have antioxidant properties, making them relevant in natural product chemistry and drug discovery.

Biology and Medicine::

    Anti-Inflammatory Effects: Flavonoids exhibit anti-inflammatory activity, potentially impacting immune responses.

    Cardiovascular Health: Some flavonoids contribute to cardiovascular health by improving endothelial function.

    Cancer Prevention: Research explores their role in cancer prevention and treatment.

Industry:: Flavonoids find applications in cosmetics, food additives, and nutraceuticals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways and receptors.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

7-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H17NO5/c1-21-11-3-4-12-13(8-17(20)19-14(12)7-11)10-5-15(22-2)18-16(6-10)23-9-24-18/h3-7,13H,8-9H2,1-2H3,(H,19,20)

InChI Key

MLKFCGHZZQVKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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